REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.Br[CH2:10][CH2:11][OH:12].C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[OH:12][CH2:11][CH2:10][S:8][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 12 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (DCM) (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic part was dried by MgSO4
|
Type
|
CUSTOM
|
Details
|
solvent was removed under a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on silica gel column
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCSC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |